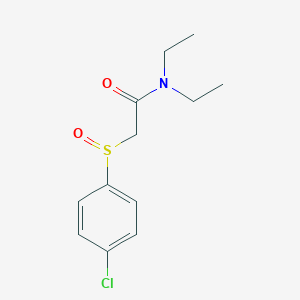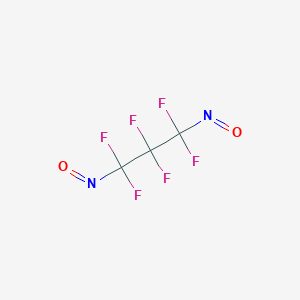
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane is a fluorinated organic compound characterized by the presence of six fluorine atoms and two nitroso groups attached to a propane backbone
Preparation Methods
The synthesis of 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane typically involves the introduction of fluorine atoms and nitroso groups onto a propane backbone. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorinating agents and ensure the purity of the final product.
Chemical Reactions Analysis
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso groups to other functional groups.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Used in the production of specialized materials and as a precursor for other fluorinated compounds.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane exerts its effects involves its interaction with molecular targets through its fluorine atoms and nitroso groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis.
Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide: Used in lithium-sulfur batteries. The uniqueness of this compound lies in its combination of fluorine atoms and nitroso groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
137541-04-9 |
|---|---|
Molecular Formula |
C3F6N2O2 |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1,3-dinitrosopropane |
InChI |
InChI=1S/C3F6N2O2/c4-1(5,2(6,7)10-12)3(8,9)11-13 |
InChI Key |
PJAQVAWUKHRUBL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N=O)(F)F)(C(N=O)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
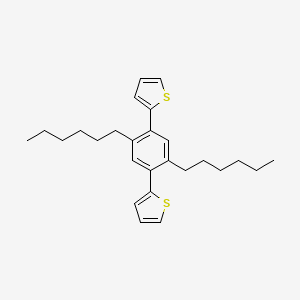
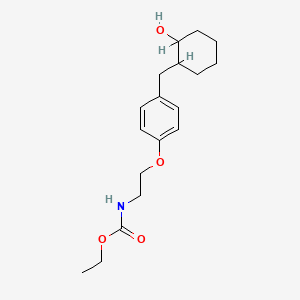
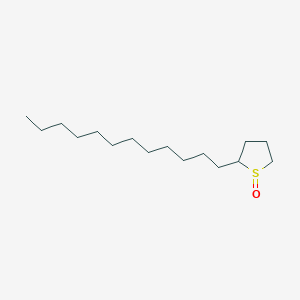
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

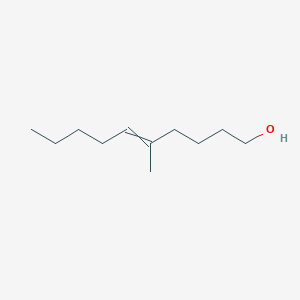
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
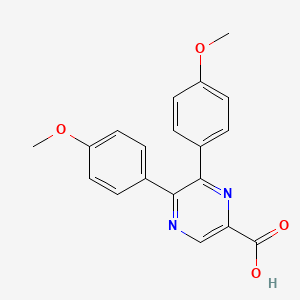

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
